Dipyanone Dipyanone
Brand Name: Vulcanchem
CAS No.: 60996-94-3
VCID: VC17060339
InChI: InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3
SMILES:
Molecular Formula: C23H29NO
Molecular Weight: 335.5 g/mol

Dipyanone

CAS No.: 60996-94-3

Cat. No.: VC17060339

Molecular Formula: C23H29NO

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Dipyanone - 60996-94-3

Specification

CAS No. 60996-94-3
Molecular Formula C23H29NO
Molecular Weight 335.5 g/mol
IUPAC Name 4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one
Standard InChI InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3
Standard InChI Key LJIUPFDRFKFNJE-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Dipyanone (IUPAC name: 4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one) has a molecular formula of C23H29NO\text{C}_{23}\text{H}_{29}\text{NO} and a molar mass of 335.491 g/mol . Its hydrochloride salt form (PubChem CID: 168319842) increases the molecular weight to 371.9 g/mol . The compound features a ketone group and a pyrrolidine substituent, contributing to its opioid receptor affinity .

Table 1: Key Chemical Properties of Dipyanone

PropertyValueSource
Molecular FormulaC23H29NO\text{C}_{23}\text{H}_{29}\text{NO}
Molar Mass (Base)335.491 g/mol
Molar Mass (HCl Salt)371.9 g/mol
SMILES NotationCCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Structural Analogues

Dipyanone belongs to a structural class that includes methadone, dipipanone, and phenadoxone. Modifications to the pyrrolidine and ketone groups differentiate it from these analogues, potentially altering receptor binding kinetics .

Pharmacological Profile

Mechanism of Action

Like traditional opioids, dipyanone activates MORs, inducing analgesia and euphoria . In vitro assays using β-arrestin 2 recruitment demonstrate its potency (EC50 = 39.9 nM) and efficacy (Emax = 155%), closely mirroring methadone (EC50 = 50.3 nM; Emax = 152%) .

Table 2: Comparative Pharmacological Data

CompoundEC50 (nM)Emax (% vs. Hydromorphone)Source
Dipyanone39.9155
Methadone50.3152
Desmethylmoramide1335126
O-AMKD1262109

Metabolic Pathways

Preliminary studies suggest hepatic metabolism via cytochrome P450 enzymes, though specific metabolites remain uncharacterized. Its half-life and bioavailability in humans are unknown, necessitating further pharmacokinetic research.

Synthesis and Analytical Detection

Synthetic Routes

While detailed protocols are undisclosed, dipyanone synthesis likely involves:

  • Condensation of diphenylacetonitrile with a pyrrolidine precursor.

  • Ketone formation via Friedel-Crafts acylation.
    Challenges in purity control persist due to clandestine production practices.

Forensic Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary detection methods . A 2023 study identified dipyanone in a seized powder using these techniques, confirming its emergence in illicit markets .

Table 3: Postmortem Toxicology Case (2023)

MatrixConcentrationCo-Detected SubstancesSource
Blood370 ng/mL2-methyl AP-237, Flualprazolam

Legal Status and Regulatory Challenges

Global Scheduling

As of 2025, dipyanone remains unregulated in many jurisdictions, though its structural similarity to Schedule II opioids may prompt future controls . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has flagged it for surveillance.

Public Health Risks

Dipyanone’s lower potency compared to fentanyl may reduce overdose risk, but co-administration with benzodiazepines or other opioids—observed in postmortem cases—heightens mortality potential .

Future Directions in Research

Pharmacokinetic Studies

Urgent priorities include elucidating dipyanone’s metabolic pathways and interaction with opioid antagonists like naloxone .

Harm Reduction Strategies

Screening panels for synthetic opioids must expand to include dipyanone, enabling timely clinical and forensic responses .

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